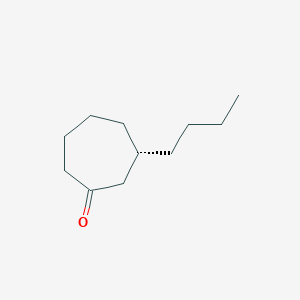
(S)-3-n-butylcycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-n-butylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring with a butyl group attached to the third carbon and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-n-butylcycloheptanone typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide, followed by acidification to yield the desired cycloheptanone derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of cycloheptene derivatives or the oxidation of cycloheptanol derivatives. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-n-butylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of butylcycloheptanoic acid.
Reduction: Formation of 3beta-Butylcycloheptanol.
Substitution: Formation of halogenated derivatives such as 3beta-Butyl-7-chlorocycloheptanone.
Scientific Research Applications
(S)-3-n-butylcycloheptanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of (S)-3-n-butylcycloheptanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cycloheptanone: A simpler analog without the butyl group.
3beta-Methylcycloheptanone: Similar structure with a methyl group instead of a butyl group.
3beta-Propylcycloheptanone: Similar structure with a propyl group instead of a butyl group.
Uniqueness: (S)-3-n-butylcycloheptanone is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S)-3-butylcycloheptan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-6-10-7-4-5-8-11(12)9-10/h10H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
GFPSZYZCCVSIOE-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@H]1CCCCC(=O)C1 |
Canonical SMILES |
CCCCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


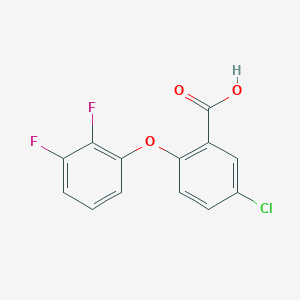
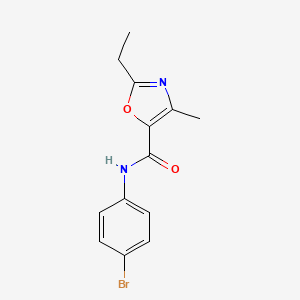
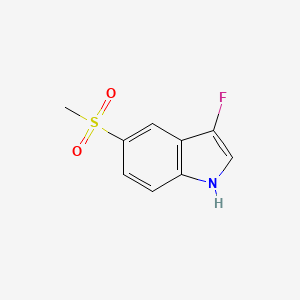
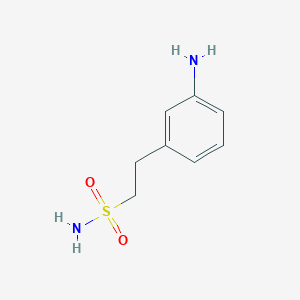
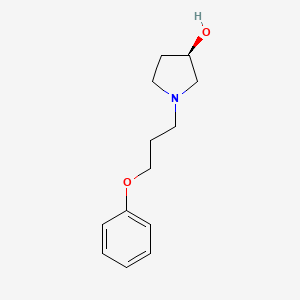
![[2-(4-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8361592.png)
![2-({4-[(Carboxymethyl)amino]-3-nitrophenyl}carbonyl)benzoic acid](/img/structure/B8361595.png)
![Imidazo-[1,2-a]-quinoline-2-carbonitrile](/img/structure/B8361602.png)
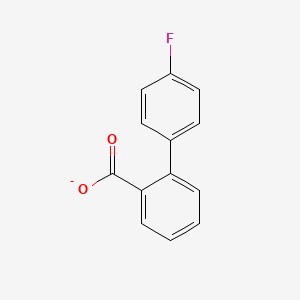
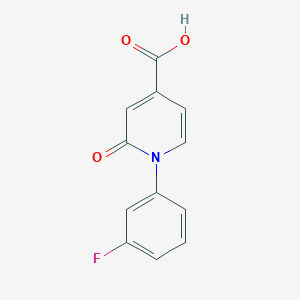
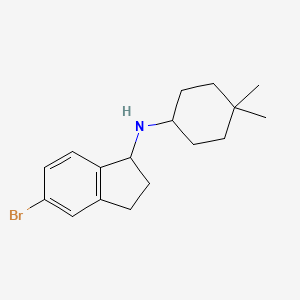
![4H-Thieno[3,2-b]pyrrole-6-acetic acid ethyl ester](/img/structure/B8361628.png)
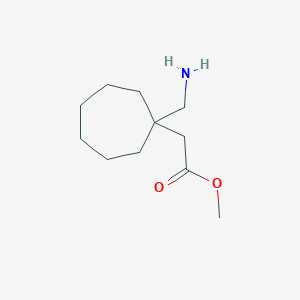
![1-(Furo[2,3-c]pyridin-5-yl)ethanol](/img/structure/B8361652.png)
